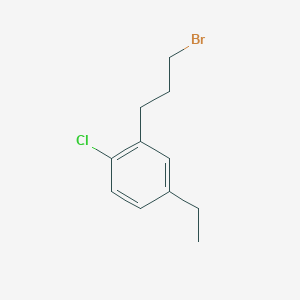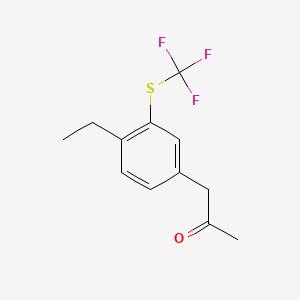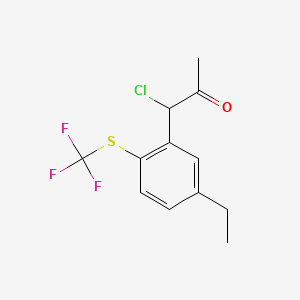![molecular formula C9H10N2O3S B14044073 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry. This particular compound features an ethylsulfonyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the reaction of benzimidazole derivatives with ethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzimidazole, ethylsulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Procedure: The benzimidazole is dissolved in the solvent, and the base is added to the solution. Ethylsulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours until completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent benzimidazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern. Common conditions include the use of catalysts or activating agents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and different biological activities.
Substitution: Functionalized benzimidazole derivatives with diverse chemical and biological properties.
科学的研究の応用
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
作用機序
The mechanism of action of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to more potent and specific effects.
類似化合物との比較
Similar Compounds
Methylsulfonyl Indole-Benzimidazole Derivatives: These compounds have similar structures but with a methylsulfonyl group instead of an ethylsulfonyl group.
Imidazolones: A family of heterocyclic compounds with similar core structures but different substituents.
Uniqueness
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound may offer distinct advantages in terms of potency, selectivity, and stability compared to its methylsulfonyl counterparts and other similar compounds.
特性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
5-ethylsulfonyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c1-2-15(13,14)6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChIキー |
JNNZFANAYXZGRV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)



![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)
